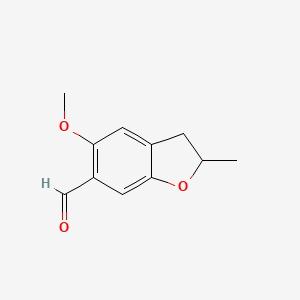

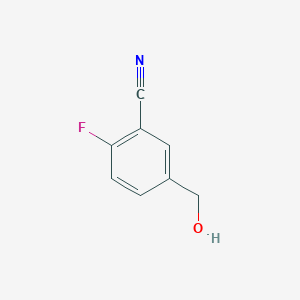

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

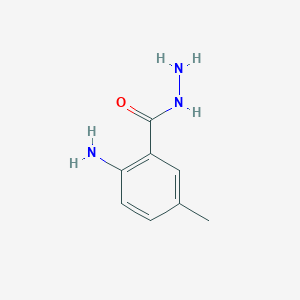

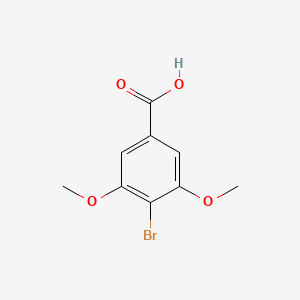

The compound of interest, 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, is a derivative of the benzofuran class of organic compounds. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. They are known for their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene to generate chloromethylene furans, which can be rearranged into benzofuran carbaldehydes under mild acidic conditions . Another method includes the Friedländer condensation reaction, which has been used to synthesize methylenedioxy-bearing benzofuran derivatives . Additionally, the STOBBE condensation has been employed to create benzofuran derivatives from furan aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques. For instance, 1H-NMR spectra have been obtained for halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and X-ray crystal structures have been determined for some compounds to confirm their configurations .

Chemical Reactions Analysis

Benzofuran derivatives can participate in a range of chemical reactions. The presence of functional groups such as carbaldehydes allows for further chemical modifications. For example, Schiff bases derived from benzofuran carbaldehydes can exhibit benzoid-quinoid tautomerism, and their structural analogs can act as chemosensors for metal cations due to specific changes in their luminescence spectra upon complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and substituents. These properties can affect their biological activity and potential applications. For instance, some derivatives have shown antimicrobial activity against various microorganisms, and others have demonstrated cytotoxicity against cancer cell lines . The introduction of electron-acceptor substituents, such as nitro groups, can favor the formation of quinoid tautomers, which may have implications for their reactivity and biological function .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound has been used in the synthesis of new derivatives with potential biological activities. For instance, a study by Noviany et al. (2020) involved the synthesis of several derivatives from a similar natural product, with some exhibiting moderate antibacterial activity and cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Eco-Friendly Synthetic Methods

Abdel-Aziem et al. (2020) reported an eco-friendly procedure for synthesizing thiadiazoles based on benzofuran, demonstrating a green approach in organic chemical methodology (Abdel-Aziem et al., 2020).

Isolation and Structure Elucidation

Benzofuran derivatives, closely related to the target compound, have been isolated from natural sources like plants. Yang et al. (1991) isolated a naturally occurring benzofuran from the roots of S. miltiorrhiza Bunge and conducted structure elucidation and total synthesis (Yang et al., 1991).

Evaluation of Protecting Groups in Synthesis

The evaluation of protecting groups for related compounds has been studied to facilitate the synthesis of complex molecules. Riess et al. (1998) explored this for isoxazoles, a study which aids in understanding the synthetic pathways for benzofuran derivatives (Riess et al., 1998).

Novel Anticholinesterases Synthesis

Luo et al. (2005) synthesized novel carbamates from benzofuran derivatives, displaying significant anticholinesterase action, showcasing the potential for therapeutic applications (Luo et al., 2005).

Analytical Methods in Synthesis

Methods for determining benzofuran derivatives in synthesis processes have been developed. For example, Fen (2010) proposed an HPLC method for the determination of a benzofuran derivative during its synthesis (Fen, 2010).

Analgesic and Anti-inflammatory Activity

The synthesis of benzofuran derivatives and their evaluation for analgesic and anti-inflammatory activities have been explored by Kenchappa and Bodke (2020), indicating the medicinal potential of these compounds (Kenchappa & Bodke, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIDYXHUPHEFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385587 |

Source

|

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

CAS RN |

85258-19-1 |

Source

|

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)